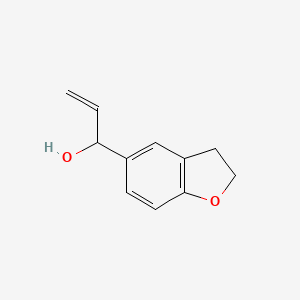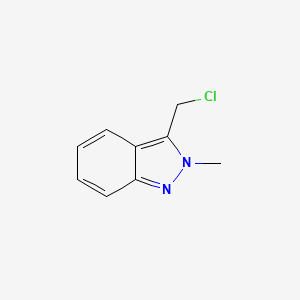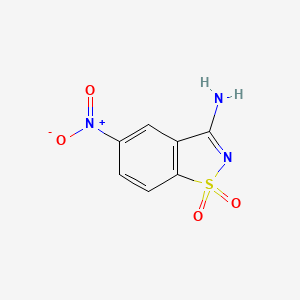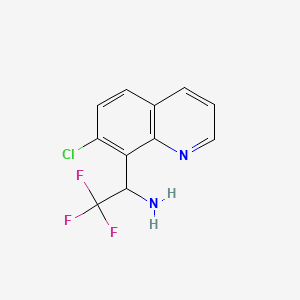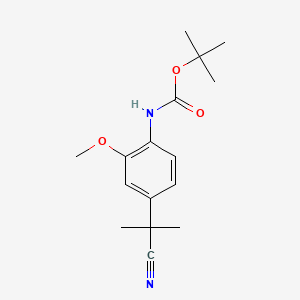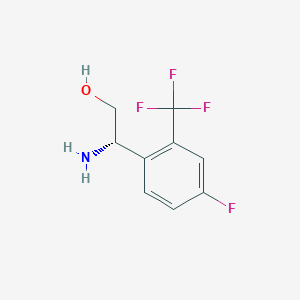
4-(2,3-Difluorophenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Difluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13F2N It is a derivative of butanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-difluorobenzene.
Grignard Reaction: The 2,3-difluorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form 4-(2,3-difluorophenyl)butane.
Amination: The final step involves the amination of 4-(2,3-difluorophenyl)butane using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like distillation or recrystallization.
化学反应分析
Types of Reactions
4-(2,3-Difluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(2,3-Difluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
作用机制
The mechanism of action of 4-(2,3-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in various physiological responses.
相似化合物的比较
Similar Compounds
- 4-(3,4-Difluorophenyl)butan-1-amine
- 4-(2,4-Difluorophenyl)butan-1-amine
- 4-(2,5-Difluorophenyl)butan-1-amine
Uniqueness
4-(2,3-Difluorophenyl)butan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall stability. Compared to other difluorophenyl derivatives, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.
属性
分子式 |
C10H13F2N |
|---|---|
分子量 |
185.21 g/mol |
IUPAC 名称 |
4-(2,3-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6H,1-2,4,7,13H2 |
InChI 键 |
PLNHESSFFOLFSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


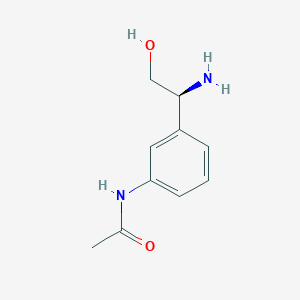
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide](/img/structure/B13600712.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)


